4-(4-Hydroxycyclohexyl)benzoic acid
Description
4-(4-Hydroxycyclohexyl)benzoic acid is a benzoic acid derivative featuring a hydroxyl-substituted cyclohexyl group at the para position of the aromatic ring. This compound has garnered attention in medicinal chemistry, particularly in the design of MDM2 inhibitors. In a co-crystal structure study, the 4-hydroxycyclohexyl group was shown to form a hydrogen bond with a lysine residue in MDM2, a critical interaction for inhibiting cancer cell proliferation . Replacing this group with a benzoic acid moiety enhanced binding affinity (Ki = 0.16 nM) and cellular activity (IC50 = 100–250 nM in cancer cell lines), highlighting its structural versatility in drug development .
The compound’s structure combines the rigidity of the cyclohexyl ring with the hydrogen-bonding capability of the hydroxyl and carboxylic acid groups, making it a valuable scaffold for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-(4-hydroxycyclohexyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-4,10,12,14H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJCPOLTQOHOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural features and molecular properties of 4-(4-Hydroxycyclohexyl)benzoic acid and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₃H₁₆O₃ | 236.27 | 4-Hydroxycyclohexyl | Cyclohexyl ring with hydroxyl group; carboxylic acid |
| 4-(4-Butylcyclohexyl)benzoic acid | C₁₇H₂₄O₂ | 260.38 | 4-Butylcyclohexyl | Hydrophobic butyl chain; carboxylic acid |
| 4-(Methoxymethyl)benzoic acid | C₉H₁₀O₃ | 166.18 | Methoxymethyl | Ether-linked methyl group; carboxylic acid |
| 4-(4-Fluorophenoxy)benzoic acid | C₁₃H₉FO₃ | 232.21 | 4-Fluorophenoxy | Fluorinated aromatic ether; carboxylic acid |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Hydroxyl | Simple phenolic acid |
Key Observations :
- Hydrophobicity : The 4-butylcyclohexyl substituent in 4-(4-Butylcyclohexyl)benzoic acid increases lipophilicity compared to the hydroxycyclohexyl group, which may enhance membrane permeability but reduce water solubility .
- Hydrogen Bonding : The hydroxycyclohexyl group in this compound enables dual hydrogen-bonding interactions (hydroxyl and carboxylic acid), critical for target engagement in MDM2 inhibition .
MDM2 Inhibitor Design
- This compound Derivatives : Compound 31, derived by replacing the hydroxycyclohexyl group with benzoic acid, exhibited superior MDM2 binding (Ki = 0.16 nM) and anticancer activity, underscoring the importance of carboxylic acid groups in enhancing protein-ligand interactions .
- Roche Group’s Inhibitors : The benzoic acid moiety has been widely adopted in MDM2 inhibitor designs due to its ability to interact with lysine residues, as demonstrated in Roche’s preclinical candidates .
Antimicrobial and Industrial Uses
Physical and Chemical Properties
| Compound Name | Melting Point (°C) | Solubility | pKa (Carboxylic Acid) |
|---|---|---|---|
| This compound | Not reported | Moderate in polar solvents | ~4.2 (estimated) |
| 4-Hydroxybenzoic acid | 213–214 | Soluble in hot water, ethanol | 4.48 |
| 4-(Methoxymethyl)benzoic acid | Not reported | Soluble in DMSO, methanol | ~3.8 (estimated) |
| 4-(4-Fluorophenoxy)benzoic acid | 171–175 | Low water solubility | ~2.9 (estimated) |
Notes:
- The hydroxycyclohexyl group likely increases melting point compared to 4-hydroxybenzoic acid due to added molecular weight and rigidity, though direct data is unavailable.
- Substituents like methoxymethyl or fluorophenoxy reduce solubility in aqueous media but enhance organic solvent compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
